Synthesis of 6-(Piperazin-1-yl)pyridazin-3-ol Hydrochloride: A Technical Guide
Synthesis of 6-(Piperazin-1-yl)pyridazin-3-ol Hydrochloride: A Technical Guide
Abstract This technical guide details the synthetic pathways for 6-(piperazin-1-yl)pyridazin-3-ol hydrochloride (CAS: 1103508-29-7), a critical heterocyclic scaffold in medicinal chemistry. Often utilized as a core pharmacophore in cardiovascular and anti-inflammatory drug discovery, this molecule exhibits tautomerism between the pyridazin-3-ol and pyridazin-3(2H)-one forms. This document provides a rigorous analysis of the two primary synthetic strategies: the Stepwise Hydrolysis-Substitution Route (recommended for high purity) and the Direct Displacement-Hydrolysis Route . Detailed experimental protocols, mechanistic insights, and safety considerations are provided for the bench scientist.
Introduction & Retrosynthetic Analysis
The pyridazin-3(2H)-one scaffold is a "privileged structure" in drug design, serving as a template for phosphodiesterase (PDE) inhibitors, cyclooxygenase (COX) inhibitors, and antihypertensive agents. The target molecule, 6-(piperazin-1-yl)pyridazin-3-ol hydrochloride, combines this bioactive core with a piperazine moiety, enhancing solubility and providing a handle for further diversification.
Structural Considerations
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Tautomerism : In solution, the compound predominantly exists as the lactam tautomer, 6-(piperazin-1-yl)pyridazin-3(2H)-one . However, the "pyridazin-3-ol" nomenclature is frequently used for the hydrochloride salt form.
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Reactivity Profile : The 3,6-disubstituted pyridazine ring is electron-deficient. The presence of a leaving group (e.g., Cl) at position 6 allows for Nucleophilic Aromatic Substitution (
).
Retrosynthetic Strategy
The synthesis is best approached by disconnecting the C-N bond between the pyridazine ring and the piperazine nitrogen.
Figure 1: Retrosynthetic tree illustrating the two primary pathways from the common precursor 3,6-dichloropyridazine.
Synthetic Strategies
Route A: The Stepwise Hydrolysis-Substitution (Recommended)
This route involves the selective hydrolysis of one chloride in 3,6-dichloropyridazine to yield 6-chloropyridazin-3-ol, followed by substitution with piperazine.
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Pros : Avoids bis-substitution of the piperazine; intermediate 6-chloropyridazin-3-ol is stable and easy to purify.
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Cons : Requires two distinct steps.
Route B: The Direct Displacement-Hydrolysis
This route involves the displacement of one chloride by piperazine, followed by acid hydrolysis of the remaining chloride.
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Pros : Potentially faster if "telescoped."
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Cons : High risk of bis-alkylation (formation of 1,4-bis(6-chloropyridazin-3-yl)piperazine) or polymerization; hydrolysis of the chloropyridazine amine requires harsh conditions.
Detailed Experimental Protocols
The following protocols focus on Route A due to its superior reliability and product purity profile.
Step 1: Synthesis of 6-Chloropyridazin-3-ol
This step selectively converts one chloro group of 3,6-dichloropyridazine to a hydroxyl group.[1]
Reagents :
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Potassium Acetate (KOAc) (1.0 - 1.1 eq)
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Acetic Acid (AcOH) (Solvent)
Protocol :
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Setup : Charge a round-bottom flask with 3,6-dichloropyridazine (e.g., 10.0 g, 67.1 mmol) and glacial acetic acid (50 mL).
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Addition : Add potassium acetate (6.6 g, 67.1 mmol).
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Reaction : Heat the mixture to reflux (approx. 118°C) for 6–12 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC. The starting material should be consumed, and a more polar spot (product) should appear.
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Note: Microwave irradiation at 140°C for 1 hour is a viable alternative for small scales.
-
-
Workup :
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Concentrate the reaction mixture under reduced pressure to remove most of the acetic acid.
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Dilute the residue with water (50 mL) and adjust pH to ~5–6 with saturated NaHCO₃ solution.
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Extract with Ethyl Acetate (3 x 50 mL). Note: The product has moderate water solubility; salting out the aqueous layer with NaCl improves recovery.
-
-
Purification : The crude product often precipitates upon cooling or concentration. Recrystallize from Ethanol or Toluene.
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Yield : Expect 85–92%.[1]
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Characterization : ¹H NMR (DMSO-d₆) should show two doublets for the pyridazine protons (approx. δ 7.0 and 7.5 ppm).
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Step 2: Synthesis of 6-(Piperazin-1-yl)pyridazin-3-ol Hydrochloride
This step involves the nucleophilic attack of piperazine on the 6-chloropyridazin-3-ol.
Reagents :
-
6-Chloropyridazin-3-ol (1.0 eq)[3]
-
Piperazine (anhydrous) (3.0 – 5.0 eq) Note: Excess is crucial to prevent bis-substitution.
-
Solvent: Water or Ethanol[1]
-
HCl (conc. or ethereal) for salt formation.
Protocol :
-
Setup : Dissolve 6-chloropyridazin-3-ol (e.g., 5.0 g, 38.3 mmol) and piperazine (16.5 g, 191 mmol) in water (30 mL).
-
Solvent Choice: Water is an excellent solvent for this reaction as it facilitates the solubility of the zwitterionic intermediate and allows easy removal of excess piperazine.
-
-
Reaction : Reflux the mixture (100°C) for 24 hours. The reaction is slower than with chloropyridazines due to the electron-donating effect of the lactam oxygen.
-
Workup :
-
Cool the reaction mixture to room temperature.
-
Evaporate the solvent under reduced pressure to dryness.
-
Removal of Excess Piperazine : Triturate the solid residue with hot Isopropanol or Ethanol. Piperazine is highly soluble in hot alcohol, whereas the product (as a free base/zwitterion) is less soluble. Filter the solid.[1][2][4][5][6][7][8]
-
Alternative: Use column chromatography (DCM/MeOH/NH₃) if high purity is required before salt formation.
-
-
Salt Formation :
-
Suspend the purified free base in Ethanol (20 mL).
-
Add concentrated HCl (1.1 eq) dropwise or HCl in dioxane.
-
Stir at 0°C for 1 hour. The hydrochloride salt will precipitate.[4]
-
Filter the white solid and wash with cold ether.
-
-
Final Yield : Expect 60–75% (over two steps).
Data Summary Table
| Parameter | Step 1 (Hydrolysis) | Step 2 (Substitution) |
| Starting Material | 3,6-Dichloropyridazine | 6-Chloropyridazin-3-ol |
| Reagent | KOAc / AcOH | Piperazine (Excess) |
| Temperature | 118°C (Reflux) | 100°C (Reflux) |
| Time | 6–12 h | 18–24 h |
| Key Byproduct | Maleic hydrazide (over-hydrolysis) | Bis(pyridazinyl)piperazine |
| Typical Yield | 90% | 70% |
Mechanistic Insight
The reaction proceeds via an
Figure 2: Simplified reaction coordinate for the displacement of chloride by piperazine.
The reduced reactivity of 6-chloropyridazin-3-ol compared to 3,6-dichloropyridazine is due to the resonance effect of the amide/lactam group, which increases electron density in the ring, making the carbon at position 6 less electrophilic. This necessitates the use of high temperatures and long reaction times.
Troubleshooting & Optimization
-
Low Conversion in Step 2 :
-
Cause : Deactivation of the ring.
-
Solution : Switch solvent to n-Butanol (higher reflux temp: 118°C) or use a sealed tube/microwave reactor at 140°C.
-
-
Purification Difficulties (Excess Piperazine) :
-
Solution : If trituration fails, use Boc-piperazine instead of piperazine.
-
Protocol: React 6-chloropyridazin-3-ol with N-Boc-piperazine (1.2 eq) in Ethanol/DIPEA at reflux. Isolate the Boc-protected intermediate (more lipophilic, easy to column). Then, deprotect with 4M HCl/Dioxane to get the pure hydrochloride salt directly. This is the preferred industrial modification for high purity.
-
-
Solubility Issues :
-
The final HCl salt is water-soluble but poorly soluble in organic solvents. Ensure all organic impurities are washed away before the final acidification.
-
Safety & References
Safety
-
3,6-Dichloropyridazine : Irritant, potential sensitizer. Handle in a fume hood.
-
Piperazine : Corrosive solid, respiratory sensitizer. Avoid dust inhalation.
-
Pyridazine Derivatives : Many are biologically active; treat all intermediates as potential potent compounds.[9]
References
-
Synthesis of 6-chloropyridazin-3-ol : Sengmany, S., et al. "Palladium-catalyzed synthesis of 6-arylpyridazin-3(2H)-ones." Tetrahedron2015 , 71(29), 4859-4867.[1] Link
- Reaction of chloropyridazines with amines: Boissier, J. R., et al. "Synthesis and pharmacological study of new piperazinyl-pyridazines." J. Med. Chem.1963, 6, 541.
-
General Pyridazinone Reviews : Asif, M. "Various Chemical and Biological Activities of Pyridazinone Derivatives." Cent.[1][3][4][5][6][7][8][9][10][11][12][13] Eur. J. Exp. Biol.[6][12]2017 , 5(1), 1-19.
-
Commercial Synthesis Data : MolCore Product Sheet for CAS 1103508-29-7.[14] Link
- Patent Methodology: Bristol-Myers Squibb Co. "Preparation of Pyridazine Derivatives." WO2019/89442, 2019. (Describing large scale synthesis of 3,6-dichloropyridazine and subsequent substitutions).
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